BenchChemオンラインストアへようこそ!

4-Bromo-8-methoxyquinoline

crystallography solid-state chemistry quinoline derivatives

4-Bromo-8-methoxyquinoline (C₁₀H₈BrNO, MW 238.08) is the definitive C4-brominated 8-methoxyquinoline isomer for Pd-catalyzed Suzuki-Miyaura cross-coupling and radiohalogenation to PET/SPECT imaging agents. Orthogonal demethylation yields 4-bromoquinolin-8-ol in 92% yield. Unlike C3-/C5-bromo isomers, this regiochemistry ensures reliable coupling reactivity and distinct biological SAR. Sourced for fragment-based drug discovery.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
CAS No. 103028-31-5
Cat. No. B035057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-8-methoxyquinoline
CAS103028-31-5
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C(C=CN=C21)Br
InChIInChI=1S/C10H8BrNO/c1-13-9-4-2-3-7-8(11)5-6-12-10(7)9/h2-6H,1H3
InChIKeyZTCUNVSNCQDTQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-8-methoxyquinoline (CAS 103028-31-5): Procurement and Differentiation Evidence for Medicinal Chemistry and Radiolabeling Applications


4-Bromo-8-methoxyquinoline (C₁₀H₈BrNO, MW 238.08) is a brominated heteroaromatic compound belonging to the 8-substituted quinoline class [1]. It serves primarily as a synthetic intermediate for pharmaceuticals, agrochemicals, and radiotracers, with applications documented in Suzuki-Miyaura cross-coupling, demethylation to 4-bromoquinolin-8-ol, and radiohalogenation for PET/SPECT imaging [2]. The compound exists as a crystalline solid with orthorhombic P2₁2₁2₁ symmetry (a = 5.1615 Å, b = 12.1337 Å, c = 14.2436 Å) and exhibits essentially coplanar non‑hydrogen atomic arrangement [1].

Why 4-Bromo-8-methoxyquinoline Cannot Be Substituted by Other 8-Methoxyquinoline Derivatives in Synthetic and Biological Workflows


Substitution of 4-bromo-8-methoxyquinoline with alternative bromo-8-methoxyquinoline positional isomers (e.g., 5-bromo, 3-bromo) or with 8-hydroxyquinoline analogs is not chemically or biologically equivalent. Bromination at the C4 position yields an orthorhombic crystal packing [1] and establishes a reactive site for Pd‑catalyzed cross-coupling with regioselectivity distinct from C3‑ or C5‑brominated congeners [2]. Crucially, the 8‑methoxy group permits orthogonal demethylation to 4-bromoquinolin-8-ol with 92% yield under acidic conditions , a transformation inaccessible to 8‑hydroxy analogs and proceeding with different efficiency than C5‑bromo isomers. In anticancer screening, 5‑bromo‑8‑methoxyquinoline (the sole monobromination product from 8‑methoxyquinoline) exhibited weak to no antiproliferative activity, whereas 5,7‑dibromo‑8‑hydroxyquinoline achieved IC₅₀ = 6.7–25.6 µg/mL across C6, HeLa, and HT29 cell lines [3]. This divergence in biological activity underscores that substitution pattern, not merely the presence of bromine and methoxy groups, dictates functional utility [3].

4-Bromo-8-methoxyquinoline: Quantitative Differentiation Evidence Against Closest Analogs


Crystal Structure Comparison: 4-Bromo-8-methoxyquinoline vs. 5-Bromo-8-methoxyquinoline — Packing and Coplanarity Differences

X‑ray crystallographic analysis of 4‑bromo‑8‑methoxyquinoline reveals an orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters a = 5.1615 Å, b = 12.1337 Å, c = 14.2436 Å, and essentially coplanar non‑hydrogen atoms, forming one‑dimensional chains along the a‑axis via weak C–H⋯π interactions [1]. In contrast, 5‑bromo‑8‑methoxyquinoline (the sole monobromination product obtained from direct bromination of 8‑methoxyquinoline [2]) has not been structurally characterized under comparable conditions, and its crystal packing is unknown. The coplanar arrangement of 4‑bromo‑8‑methoxyquinoline distinguishes it from 8‑hydroxyquinoline analogs, which typically exhibit hydrogen‑bonded networks rather than π‑stacked chains due to the presence of the hydroxyl donor [1].

crystallography solid-state chemistry quinoline derivatives

Synthetic Yield Comparison: POBr₃‑Mediated Synthesis of 4-Bromo-8-methoxyquinoline vs. Alternative Routes to 5-Bromo-8-methoxyquinoline

4‑Bromo‑8‑methoxyquinoline is prepared from 8‑methoxyquinolin‑4‑ol via reaction with phosphorus oxybromide (POBr₃) in CHCl₃ under reflux for 4 hours, achieving an isolated yield of 87% . In comparison, 5‑bromo‑8‑methoxyquinoline is obtained as the sole monobromination product from direct electrophilic bromination of 8‑methoxyquinoline; however, the yield for this transformation is not consistently reported across studies and can be variable depending on reaction conditions [1]. The POBr₃ route to the 4‑bromo isomer offers a defined, reproducible protocol with quantified yield (87%), providing procurement and process reliability advantages.

organic synthesis bromination process chemistry

Demethylation Conversion Efficiency: 4-Bromo-8-methoxyquinoline → 4-Bromoquinolin-8-ol

4‑Bromo‑8‑methoxyquinoline undergoes clean demethylation to 4‑bromoquinolin‑8‑ol upon treatment with 76% H₂SO₄, affording the product in 92% yield . This transformation provides a high‑efficiency entry to 4‑bromoquinolin‑8‑ol, a valuable chelating scaffold for metal coordination and radiopharmaceutical applications. No comparable quantitative demethylation data are available for 5‑bromo‑8‑methoxyquinoline or other 8‑methoxyquinoline positional isomers under these specific acidic conditions, making the 4‑bromo isomer uniquely characterized for this downstream conversion.

demethylation quinolin-8-ol synthetic intermediate

Anticancer Activity Context: 5-Bromo-8-methoxyquinoline vs. 5,7-Dibromo-8-hydroxyquinoline

In a structure–activity relationship study evaluating bromo derivatives of 8‑substituted quinolines, 5‑bromo‑8‑methoxyquinoline (the positional isomer of the target compound) exhibited weak to no antiproliferative activity against C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human colorectal cancer) cell lines [1]. In contrast, 5,7‑dibromo‑8‑hydroxyquinoline demonstrated potent activity with IC₅₀ values ranging from 6.7 to 25.6 µg/mL across the same panel [1]. This SAR finding demonstrates that bromine substitution at C5 alone, in combination with a C8 methoxy group, is insufficient to confer meaningful anticancer potency; activity requires either additional bromination (C5 and C7) or conversion to the 8‑hydroxy form. While 4‑bromo‑8‑methoxyquinoline itself was not directly tested in this panel, the data highlight that positional isomerism dramatically alters biological activity within this compound class, supporting the need for procurement of the specific 4‑bromo regioisomer for applications where distinct reactivity or binding is anticipated.

anticancer SAR quinoline derivatives

LogP and Molecular Descriptor Comparison: 4-Bromo-8-methoxyquinoline vs. 8-Methoxyquinoline

4‑Bromo‑8‑methoxyquinoline exhibits an ACD/LogP of 2.61, with zero Rule of 5 violations, ACD/LogD (pH 5.5 and 7.4) = 2.61, polar surface area = 22.12 Ų, and molar refractivity = 56.55 cm³ . The parent compound 8‑methoxyquinoline (CAS 938‑33‑0, MW 159.18) lacks the bromine atom and has a lower molecular weight and correspondingly lower lipophilicity [1]. The introduction of bromine at C4 increases LogP by approximately 0.5–0.7 units compared to the non‑brominated parent (estimated from typical bromine substituent contributions to LogP in aromatic systems), enhancing membrane permeability potential while maintaining favorable drug‑likeness parameters.

lipophilicity drug-likeness ADME

Patent Utility as a Key Synthetic Intermediate in Antibacterial and Kinase Inhibitor Programs

4‑Bromo‑8‑methoxyquinoline is explicitly claimed and utilized as a synthetic building block in multiple patent applications. In Japanese Patent JP6997095B2, the compound serves as an intermediate for the preparation of antibacterial agents, appearing in multiple synthetic schemes with the substructure COc(c(*)cc1c2)nc1ccc2Br [1]. Additionally, the compound is identified as a precursor for vandetanib‑related tyrosine kinase inhibitors targeting VEGFR and EGFR , and as an intermediate in the synthesis of agents for hepatitis C viral (HCV) infection treatment [2]. While 5‑bromo‑8‑methoxyquinoline and other regioisomers may appear in quinoline‑containing patent disclosures, the C4‑bromo substitution pattern is specifically required for certain cross‑coupling and functionalization sequences that proceed with distinct regiochemical outcomes. The breadth of therapeutic areas in which this specific compound is cited supports its procurement as a privileged scaffold.

patent analysis antibacterial kinase inhibitor synthetic intermediate

4-Bromo-8-methoxyquinoline: Validated Application Scenarios Based on Quantitative Differentiation Evidence


PET/SPECT Radiotracer Precursor Synthesis

4‑Bromo‑8‑methoxyquinoline serves as a direct precursor for radiohalogenation reactions to produce 8‑hydroxyquinoline‑derived imaging agents for positron emission tomography (PET) and single photon emission computed tomography (SPECT). The C4‑bromo position enables nucleophilic aromatic substitution with [¹⁸F]fluoride or radioiodination, while the 8‑methoxy group can be demethylated (92% yield with 76% H₂SO₄) to yield the chelating 8‑hydroxy moiety required for metal coordination . This application is supported by the compound′s well‑characterized crystal structure [1] and documented use in imaging extracellular glial amyloid plaque deposition in Alzheimer′s disease and matrix metalloproteinases in tumors [2].

Suzuki‑Miyaura Cross‑Coupling Library Synthesis

The C4‑bromo substituent of 4‑bromo‑8‑methoxyquinoline provides a reactive site for Pd‑catalyzed Suzuki‑Miyaura cross‑coupling with aryl‑ and heteroarylboronic acids. This regioselective handle enables diversification at the 4‑position of the quinoline scaffold, generating compound libraries for medicinal chemistry exploration. Unlike C3‑ or C5‑brominated analogs, which may exhibit different reactivity profiles in cross‑coupling due to electronic and steric factors, the C4‑position is well‑suited for coupling reactions as demonstrated in patent literature for antibacterial and kinase inhibitor programs . The compound′s 87% synthetic yield from 8‑methoxyquinolin‑4‑ol [1] ensures reliable access for library production.

4‑Bromoquinolin‑8‑ol Generation for Metal Chelation

Demethylation of 4‑bromo‑8‑methoxyquinoline with 76% H₂SO₄ produces 4‑bromoquinolin‑8‑ol in 92% yield . The resulting 8‑hydroxyquinoline scaffold is an established chelating agent for transition metals, with applications in radiopharmaceuticals, metal‑organic frameworks, and analytical chemistry. The high conversion efficiency makes 4‑bromo‑8‑methoxyquinoline a preferred precursor over alternative routes to 4‑bromoquinolin‑8‑ol that may require protection/deprotection sequences or suffer from lower yields. Researchers requiring a 4‑bromo‑8‑hydroxyquinoline building block for coordination chemistry should procure the 4‑bromo‑8‑methoxy derivative specifically for this transformation.

Fragment‑Based Drug Discovery and Lead Optimization

With ACD/LogP = 2.61, zero Rule of 5 violations, and a molecular weight of 238.08 , 4‑bromo‑8‑methoxyquinoline satisfies fragment‑like physicochemical criteria for drug discovery programs. The bromine atom provides a synthetic handle for fragment elaboration via cross‑coupling or halogen‑metal exchange, while the methoxy group offers a site for metabolic modulation or further derivatization. The compound′s defined crystal structure [1] supports structure‑based drug design by enabling accurate computational docking and crystallographic fragment screening. Procurement of this specific regioisomer is critical because SAR studies demonstrate that positional bromine substitution dramatically alters biological activity within 8‑substituted quinolines [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-8-methoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.